![molecular formula C17H30N4O6 B12368102 7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione](/img/structure/B12368102.png)
7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Riboflavin, also known as vitamin B2, is a yellow, water-soluble organic compound that is essential for various biological functions. It is naturally present in foods such as milk, eggs, leafy vegetables, and organ meats like liver and kidney. Riboflavin plays a crucial role in energy production, cellular function, growth, and development. It is a key component of two major coenzymes, flavin mononucleotide and flavin adenine dinucleotide, which are involved in numerous metabolic processes .
準備方法
Synthetic Routes and Reaction Conditions: Riboflavin can be synthesized chemically through a multi-step process. One common method involves the condensation of 3,4-dimethylaniline with ribose to form a ribityl derivative, which is then cyclized to produce riboflavin. The reaction conditions typically involve acidic or basic catalysts and controlled temperatures to ensure proper formation of the isoalloxazine ring .
Industrial Production Methods: Industrial production of riboflavin is primarily achieved through fermentation using microorganisms such as Ashbya gossypii, Candida famata, and Bacillus subtilis. These microorganisms are genetically engineered to enhance riboflavin production. The fermentation process is cost-effective and environmentally friendly compared to chemical synthesis .
化学反応の分析
Types of Reactions: Riboflavin undergoes various chemical reactions, including oxidation, reduction, and photodegradation. It is an excellent photosensitizer and can generate reactive oxygen species when exposed to light, leading to the formation of lumichrome and lumiflavin .
Common Reagents and Conditions:
Oxidation: Riboflavin can be oxidized using potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: It can be reduced to its leuco form using reducing agents like sodium dithionite.
Photodegradation: Exposure to ultraviolet or visible light leads to the breakdown of riboflavin into lumichrome and lumiflavin.
Major Products: The major products formed from these reactions include flavin mononucleotide, flavin adenine dinucleotide, lumichrome, and lumiflavin .
科学的研究の応用
Riboflavin has a wide range of applications in scientific research:
Chemistry: It is used as a photosensitizer in various photochemical reactions.
Biology: Riboflavin is essential for cellular respiration and energy production.
Industry: Riboflavin is used in the fortification of foods and as a colorant in various products.
作用機序
Riboflavin exerts its effects by acting as a precursor to flavin mononucleotide and flavin adenine dinucleotide, which are essential coenzymes in redox reactions. These coenzymes participate in the electron transport chain, playing a critical role in cellular respiration and energy production. Riboflavin also helps in the metabolism of fats, drugs, and steroids .
類似化合物との比較
Riboflavin is part of the vitamin B complex, which includes other vitamins like thiamine (vitamin B1), niacin (vitamin B3), and pyridoxine (vitamin B6). Compared to these vitamins, riboflavin is unique due to its role in forming flavin coenzymes that are crucial for redox reactions. Similar compounds include flavin mononucleotide and flavin adenine dinucleotide, which are derivatives of riboflavin and share similar biochemical functions .
Riboflavin stands out for its photosensitizing properties and its ability to generate reactive oxygen species, making it valuable in photodynamic therapy and other applications .
特性
分子式 |
C17H30N4O6 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H30N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h7-15,18,22-25H,3-6H2,1-2H3,(H2,19,20,26,27)/t7?,8?,9?,10?,11-,12+,13?,14-,15?/m0/s1 |
InChIキー |
LXNWHONSMYYPBF-LTRAWIFKSA-N |
異性体SMILES |
CC1CC2C(CC1C)N(C3C(N2)C(=O)NC(=O)N3)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
正規SMILES |
CC1CC2C(CC1C)N(C3C(N2)C(=O)NC(=O)N3)CC(C(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


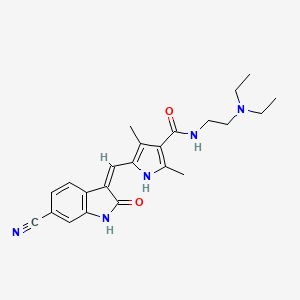

![N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12368036.png)
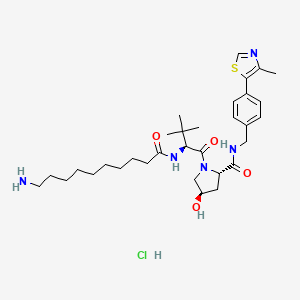
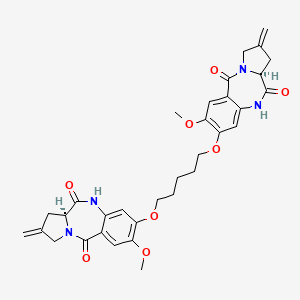
![(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone](/img/structure/B12368051.png)
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12368062.png)

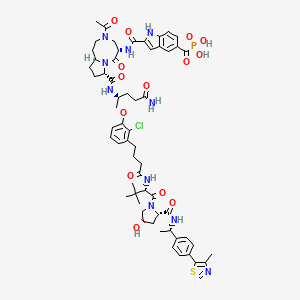

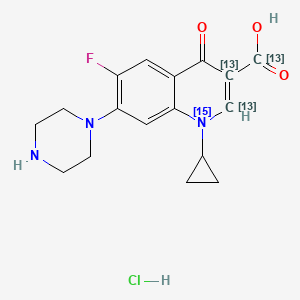
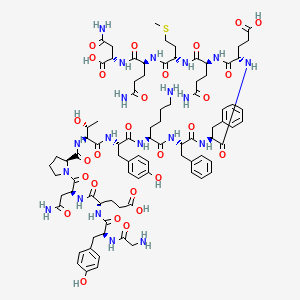
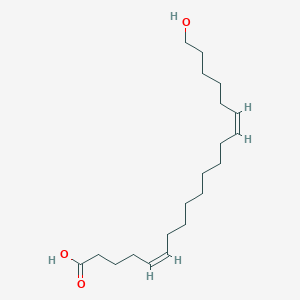
![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid](/img/structure/B12368099.png)
